molecular formula C16H19N3O5S B585970 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol CAS No. 1346602-20-7

4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol

Cat. No.: B585970
CAS No.: 1346602-20-7
M. Wt: 365.404
InChI Key: GRYXOLRDXQCYHQ-UHFFFAOYSA-N
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Description

4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol is a complex organic compound that features a combination of aromatic and aliphatic structures This compound is characterized by the presence of a nitrobenzenesulfonyl group, a pyridyl group, and a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Sulfonation: The addition of a sulfonyl group to the nitrobenzene to form nitrobenzenesulfonyl chloride.

    Amination: The reaction of nitrobenzenesulfonyl chloride with N-methylamine to form N-methyl-N-4’-nitrobenzenesulfonylamine.

    Coupling: The coupling of N-methyl-N-4’-nitrobenzenesulfonylamine with 3-pyridyl-1-butanol under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).

Major Products

    Oxidation: Formation of nitrobenzenesulfonic acid derivatives.

    Reduction: Formation of N-methyl-N-4’-aminobenzenesulfonyl-amino-1-(3-pyridyl)-1-butanol.

    Substitution: Formation of various substituted benzenesulfonyl derivatives.

Scientific Research Applications

4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol involves its interaction with specific molecular targets and pathways. The nitrobenzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyridyl group can bind to nucleic acids and other biomolecules, affecting their function. The overall effect of the compound depends on the specific biological context and the concentration used.

Comparison with Similar Compounds

Similar Compounds

    4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(2-pyridyl)-1-butanol: Similar structure but with a different position of the pyridyl group.

    4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(4-pyridyl)-1-butanol: Similar structure but with a different position of the pyridyl group.

    4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-pentanol: Similar structure but with a different length of the aliphatic chain.

Uniqueness

4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. Its unique structure allows for specific interactions that are not possible with other similar compounds, making it a valuable tool in scientific research.

Properties

CAS No.

1346602-20-7

Molecular Formula

C16H19N3O5S

Molecular Weight

365.404

IUPAC Name

N-(4-hydroxy-4-pyridin-3-ylbutyl)-N-methyl-4-nitrobenzenesulfonamide

InChI

InChI=1S/C16H19N3O5S/c1-18(11-3-5-16(20)13-4-2-10-17-12-13)25(23,24)15-8-6-14(7-9-15)19(21)22/h2,4,6-10,12,16,20H,3,5,11H2,1H3

InChI Key

GRYXOLRDXQCYHQ-UHFFFAOYSA-N

SMILES

CN(CCCC(C1=CN=CC=C1)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol

Origin of Product

United States

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